molecular formula C9H13BrN2O2 B2909372 Ethyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate CAS No. 1946817-05-5

Ethyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate

Cat. No.: B2909372
CAS No.: 1946817-05-5
M. Wt: 261.119
InChI Key: FYPXUUMJXCIMHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a bromine atom at the third position, an ethyl ester group at the fourth position, and a propan-2-yl group at the first position of the pyrazole ring. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

The synthesis of Ethyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 3-bromo-1-propan-2-ylpyrazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another method involves the use of ethyl bromoacetate and 1-propan-2-ylpyrazole in the presence of a base such as potassium carbonate. The reaction is conducted under reflux conditions in a solvent like acetonitrile .

Chemical Reactions Analysis

Ethyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. It is used in the development of new synthetic methodologies and reaction mechanisms.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators. It is also employed in the design of bioactive molecules with potential therapeutic applications.

    Medicine: It is investigated for its potential as a drug candidate in the treatment of various diseases, including cancer, inflammation, and infectious diseases.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The bromine atom and ester group play crucial roles in its binding affinity and selectivity. The compound can interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular pathways involved vary depending on the target and the biological context .

Comparison with Similar Compounds

Ethyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives such as:

    Ethyl 3-bromo-1-methylpyrazole-4-carboxylate: Similar structure but with a methyl group instead of a propan-2-yl group. It may have different reactivity and biological activity.

    Ethyl 3-chloro-1-propan-2-ylpyrazole-4-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom. It may exhibit different chemical and biological properties.

    Ethyl 3-bromo-1-phenylpyrazole-4-carboxylate: Similar structure but with a phenyl group instead of a propan-2-yl group.

Properties

IUPAC Name

ethyl 3-bromo-1-propan-2-ylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-4-14-9(13)7-5-12(6(2)3)11-8(7)10/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPXUUMJXCIMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1Br)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.